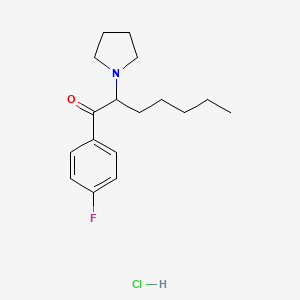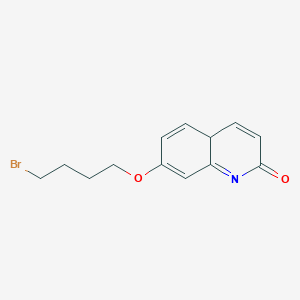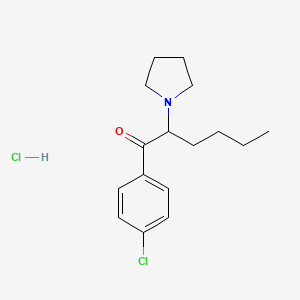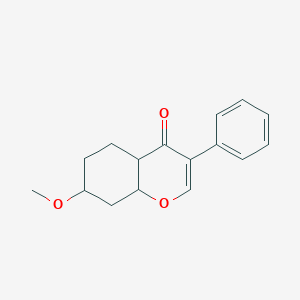
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: Exploring its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This can result in stimulant effects and other pharmacological actions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
- 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C17H25ClFNO |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride |
InChI |
InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H |
InChI Key |
IOVKXWFHQZLEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12357327.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B12357342.png)

